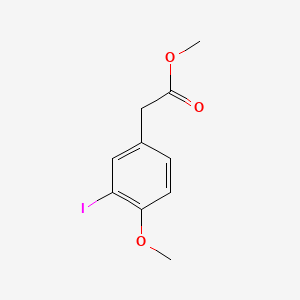

Methyl 2-(3-iodo-4-methoxyphenyl)acetate

Beschreibung

Methyl 2-(3-iodo-4-methoxyphenyl)acetate is an organic ester featuring a phenyl ring substituted with iodine (at position 3) and methoxy (at position 4) groups, linked to a methyl acetate moiety. Its molecular formula is C₁₀H₁₁IO₃, with a molecular weight of 306.10 g/mol (calculated based on structural analogs like Methyl (4-iodophenyl)acetate ). The compound is synthesized via catalytic methods, such as bismuth triflate [Bi(OTf)₃]-mediated coupling reactions, as demonstrated in the synthesis of structurally related ethyl 2-benzamido derivatives .

Eigenschaften

CAS-Nummer |

124840-58-0 |

|---|---|

Molekularformel |

C10H11IO3 |

Molekulargewicht |

306.099 |

IUPAC-Name |

methyl 2-(3-iodo-4-methoxyphenyl)acetate |

InChI |

InChI=1S/C10H11IO3/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5H,6H2,1-2H3 |

InChI-Schlüssel |

XPFGJRYNJUCBKC-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CC(=O)OC)I |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Methyl 2-(3-iodo-4-methoxyphenyl)acetate, enabling comparative analysis of their properties, synthesis, and applications:

Methyl (4-iodophenyl)acetate

- Structure : Features a para-iodo substituent on the phenyl ring.

- Molecular Formula : C₉H₉IO₂; MW : 276.07 g/mol .

- Synthesis : Prepared via esterification of 4-iodophenylacetic acid.

- Key Differences: The absence of a methoxy group and the iodine position (para vs.

Methyl 2-(3-fluoro-4-methylphenyl)acetate

- Structure : Contains fluoro (position 3) and methyl (position 4) groups.

- Molecular Formula : C₁₀H₁₁FO₂; MW : 182.19 g/mol .

- Synthesis : Likely synthesized via Friedel-Crafts alkylation or fluorination of precursor esters.

- Key Differences : The smaller fluorine atom and methyl group result in lower molecular weight and increased hydrophobicity compared to the iodine- and methoxy-substituted analog .

Methyl 2-thienylacetate

- Structure : Replaces the phenyl ring with a thienyl (sulfur-containing heterocycle) group.

- Molecular Formula : C₇H₈O₂S; MW : 156.20 g/mol .

- Applications : Used in agrochemicals and fragrances due to the thienyl group’s electron-rich nature.

- Key Differences : The thienyl moiety introduces π-conjugation differences and sulfur-based reactivity, diverging from the iodine/methoxy-substituted phenyl system .

2-(4-Hydroxy-3-methoxyphenyl)acetic Acid

- Structure : Hydroxy (position 4) and methoxy (position 3) groups; carboxylic acid instead of ester.

- Molecular Formula : C₉H₁₀O₄; MW : 182.18 g/mol .

- Applications : Intermediate in synthesizing bioactive molecules (e.g., vanillin derivatives).

- Key Differences : The carboxylic acid functionality increases polarity and hydrogen-bonding capacity, contrasting with the ester’s lipophilicity .

Methyl 2-phenylacetoacetate

- Structure : Contains a β-ketoester group (CH₃COCO₂Me) linked to a phenyl ring.

- Applications : Precursor in amphetamine synthesis and β-ketoester-mediated condensations .

- Key Differences: The β-ketoester group enables enolate formation and nucleophilic reactivity, absent in the iodine/methoxy-substituted acetate .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₀H₁₁IO₃ | 306.10 | 3-I, 4-OCH₃ |

| Methyl (4-iodophenyl)acetate | C₉H₉IO₂ | 276.07 | 4-I |

| Methyl 2-(3-fluoro-4-methylphenyl)acetate | C₁₀H₁₁FO₂ | 182.19 | 3-F, 4-CH₃ |

| 2-(4-Hydroxy-3-methoxyphenyl)acetic acid | C₉H₁₀O₄ | 182.18 | 4-OH, 3-OCH₃, -COOH |

Key Findings and Insights

- Iodine vs. Halogen Substituents : The iodine atom in this compound provides a heavy atom effect useful in X-ray crystallography and a handle for Suzuki-Miyaura cross-coupling, unlike fluorine or methyl groups .

- Ester vs. Acid Functionality : The ester group enhances membrane permeability compared to carboxylic acids, making it preferable in prodrug design .

- Stereoelectronic Effects : Methoxy groups act as electron-donating substituents, directing electrophilic substitutions to specific positions on the aromatic ring, while iodine’s steric bulk limits certain reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.